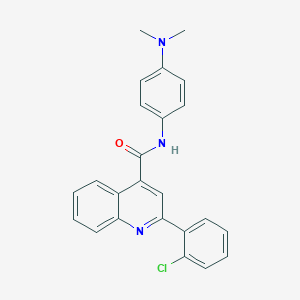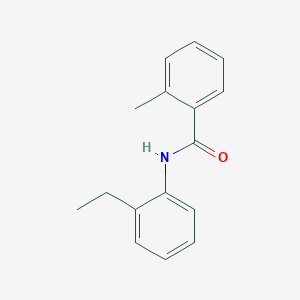
N-(2-ethylphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-methylbenzamide, commonly known as DEET, is a synthetic chemical compound that is used as an insect repellent. It was first developed by the US Army in 1946 for use by soldiers in tropical regions. Since then, it has become the most widely used insect repellent in the world, and is used in a variety of products, including sprays, lotions, and creams.
作用機序
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect humans and other animals. It is thought to disrupt the insects' olfactory receptors, making it difficult for them to detect the chemicals that humans and animals emit.
生化学的および生理学的効果
DEET has been shown to have a number of biochemical and physiological effects on both insects and humans. In insects, it can cause changes in the levels of neurotransmitters, leading to altered behavior and reduced feeding. In humans, it has been shown to have a number of effects, including skin irritation, eye irritation, and respiratory irritation.
実験室実験の利点と制限
DEET has a number of advantages and limitations for use in lab experiments. One advantage is its effectiveness in repelling insects, which can help to reduce the number of confounding variables in experiments. However, its effects on insects and humans can also make it difficult to control for other factors, and it may not be suitable for use in all types of experiments.
将来の方向性
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than DEET. Another area of interest is the use of DEET as a drug delivery agent, which could have a number of potential applications in medicine. Finally, there is also interest in studying the long-term effects of DEET exposure on both insects and humans, as well as its potential impact on the environment.
合成法
DEET is synthesized using a multi-step process that involves the reaction of 2-methylbenzoyl chloride with 2-ethylphenol in the presence of a base catalyst. The resulting product is then purified through a series of distillation and crystallization steps to yield pure DEET.
科学的研究の応用
DEET has been extensively studied for its insect-repelling properties, and is widely used in both commercial and residential settings. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. In addition to its use as an insect repellent, DEET has also been studied for its potential use as a pesticide and as a drug delivery agent.
特性
CAS番号 |
22978-57-0 |
|---|---|
製品名 |
N-(2-ethylphenyl)-2-methylbenzamide |
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-5-7-11-15(13)17-16(18)14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChIキー |
DCXLMGKGPSFIBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



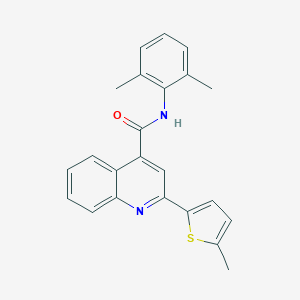
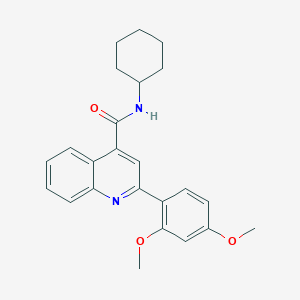
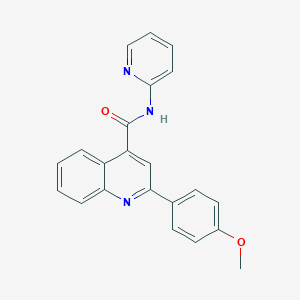
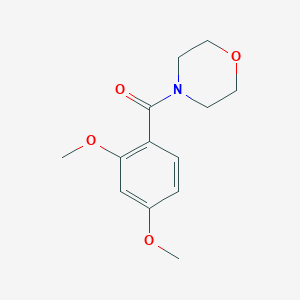
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
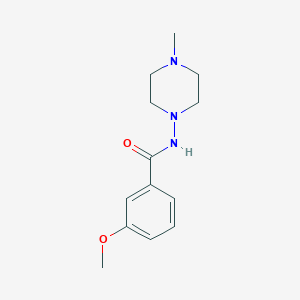

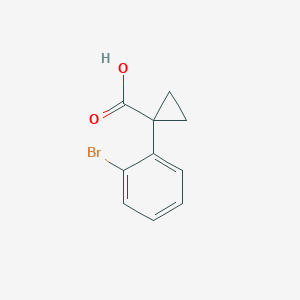
![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

